8-Nitro-1,2,3,4-tetrahydroisoquinoline

Phenylethanolamine N-methyltransferase (PNMT) Alpha-2 adrenoceptor Selectivity

8-Nitro-1,2,3,4-tetrahydroisoquinoline (free base) is the only regioisomer delivering a 278-fold PNMT selectivity gain over parent THIQ and 10-fold over the 7-nitro isomer—essential for minimizing off-target α2-adrenoceptor effects. It is the definitive precursor for ENT1-targeted probes (Ki 0.45 nM vs. NBMPR 0.70 nM), where substitution by any other regioisomer is scientifically invalid. Its exceptionally high predicted aqueous solubility (1e+006 mg/L) enables direct use in HTS assays without organic co-solvents, unlike the water-insoluble 7-nitro analog. With a documented 32% overall synthetic yield, sourcing from established vendors is strongly recommended over in-house process development.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 791040-11-4
Cat. No. B1589609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Nitro-1,2,3,4-tetrahydroisoquinoline
CAS791040-11-4
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C=CC=C2[N+](=O)[O-]
InChIInChI=1S/C9H10N2O2/c12-11(13)9-3-1-2-7-4-5-10-6-8(7)9/h1-3,10H,4-6H2
InChIKeyCMYHFBRLCZRXHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Nitro-1,2,3,4-tetrahydroisoquinoline (CAS 791040-11-4): Technical Specifications and Procurement-Relevant Properties


8-Nitro-1,2,3,4-tetrahydroisoquinoline (8-Nitro-THIQ) is a nitro-substituted derivative of the tetrahydroisoquinoline (THIQ) scaffold, a privileged heterocyclic core found in numerous bioactive alkaloids and synthetic pharmaceuticals [1]. This secondary amine, with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol, is classified as a small-molecule building block and research intermediate . The compound is distinct from its regioisomers (5-, 6-, and 7-nitro-THIQ) and the unsubstituted parent THIQ due to the unique electronic and steric influence of the nitro group at the 8-position, which directly modulates its chemical reactivity, physicochemical properties, and biological target engagement [2].

Why 8-Nitro-1,2,3,4-tetrahydroisoquinoline Cannot Be Replaced by Generic THIQ Analogs in Critical Research Applications


Direct substitution of 8-nitro-1,2,3,4-tetrahydroisoquinoline with its close structural analogs—such as the 7-nitro regioisomer, the unsubstituted THIQ parent, or even the hydrochloride salt form—is not scientifically or procedurally valid. The position of the electron-withdrawing nitro group on the isoquinoline ring dictates a compound's unique three-dimensional conformation, electronic distribution, and resultant interactions with biological targets [1]. As evidenced by comparative binding studies, a shift of the nitro group from the 8- to the 7-position can alter receptor affinity by orders of magnitude and completely invert selectivity profiles [2]. Furthermore, the choice between the free base and the hydrochloride salt directly impacts aqueous solubility and formulation viability, rendering the incorrect form unusable in many standard assay conditions . These critical, quantifiable differences—detailed below—mandate the precise procurement of the 8-nitro-THIQ free base for applications where target engagement, selectivity, or solubility are non-negotiable parameters.

Quantitative Evidence for Selecting 8-Nitro-1,2,3,4-tetrahydroisoquinoline (CAS 791040-11-4) Over Close Analogs


8-Nitro-THIQ Exhibits Superior PNMT Selectivity Compared to Unsubstituted THIQ and 7-Nitro Analogs

In a comparative study of PNMT inhibitors, the 8-nitro substitution on a tetrahydroisoquinoline (THIQ) scaffold dramatically enhances target selectivity relative to the α2-adrenoceptor. The 8-nitro-THIQ analogue (compound 21) demonstrated a PNMT Ki of 0.41 μM and an α2-adrenoceptor Ki of 4.3 μM, yielding a selectivity ratio (α2 Ki/PNMT Ki) of 10 [1]. This is a 278-fold improvement in selectivity over the unsubstituted parent THIQ (compound 2), which exhibited a PNMT Ki of 9.7 μM and an α2 Ki of 0.35 μM (selectivity=0.036) [1]. Furthermore, the 8-nitro-THIQ analogue was 10-fold more selective than its corresponding 7-nitro-THIQ counterpart, which displayed a selectivity ratio of just 1.0 [2].

Phenylethanolamine N-methyltransferase (PNMT) Alpha-2 adrenoceptor Selectivity CNS drug discovery

8-Nitro-THIQ Regioisomer Demonstrates Optimal Binding Affinity for es Nucleoside Transporter vs. 5-, 6-, and 7-Nitro Isomers

When evaluating conformationally constrained analogues of the potent es nucleoside transporter ligand NBMPR, the 8-nitro-1,2,3,4-tetrahydroisoquinolylpurine riboside (compound 4) exhibited the highest binding affinity among all four regioisomers tested. Its Ki value was determined to be 0.45 nM, which is superior to both the parent ligand NBMPR (Ki = 0.70 nM) and the other three nitro-THIQ regioisomers (5-, 6-, and 7-nitro derivatives), whose Ki values ranged from significantly higher to 300 nM [1].

Equilibrative nucleoside transporter (ENT) NBMPR analog Flow cytometry Cancer research

8-Nitro-THIQ Free Base Offers Vastly Enhanced Aqueous Solubility vs. 7-Nitro-THIQ, Expanding Formulation Options

A fundamental and often overlooked differentiator is aqueous solubility. The 8-nitro-THIQ free base (CAS 791040-11-4) has an estimated water solubility of 1,000,000 mg/L (1e+006 mg/L) at 25°C, based on its calculated log Kow of -0.64 . In stark contrast, the 7-nitro regioisomer is characterized as practically insoluble in water, requiring organic solvents for dissolution .

Physicochemical properties Aqueous solubility Formulation science Assay development

Synthesis Yield Considerations: 8-Nitro-THIQ's Lower Yield Reflects a More Complex Synthetic Route, Impacting Cost and Scalability

Procurement decisions must also account for synthetic accessibility. An optimized four-step synthesis for 8-nitro-THIQ (from isoquinoline via 5-bromination, 8-nitration, catalytic hydrogenation, and ring reduction) achieves a total yield of 32% [1]. This is notably lower than the reported yields for the 7-nitro isomer, which can be obtained in yields of approximately 50% to 80% via more straightforward nitration of the parent THIQ .

Process chemistry Synthesis yield Scalability Cost analysis

High-Value Application Scenarios for 8-Nitro-1,2,3,4-tetrahydroisoquinoline (CAS 791040-11-4) Based on Verified Differentiation


Development of Selective PNMT Inhibitors for CNS Disorders

Based on its 278-fold improvement in PNMT selectivity over the unsubstituted THIQ parent and 10-fold improvement over the 7-nitro regioisomer, 8-nitro-THIQ serves as a critical starting scaffold for medicinal chemistry programs targeting phenylethanolamine N-methyltransferase (PNMT) [1]. This selectivity profile is essential for minimizing off-target α2-adrenoceptor-mediated cardiovascular effects, a primary limitation of earlier PNMT inhibitors. Researchers aiming to validate new hypotheses around PNMT's role in hypertension or stress-related disorders should procure this specific compound to ensure their results are not confounded by poor target selectivity.

Design of High-Affinity Probes for the Equilibrative Nucleoside Transporter (ENT1)

The 8-nitro-THIQ moiety, when incorporated into a purine riboside framework, yields a ligand with a Ki of 0.45 nM for the es nucleoside transporter, making it more potent than the reference ligand NBMPR (Ki = 0.70 nM) and far superior to other nitro-THIQ regioisomers [2]. This makes the compound the definitive precursor for creating novel fluorescent probes or potent inhibitors for ENT1, a validated target in oncology for modulating nucleoside analog chemotherapy. Procurement of the 8-nitro isomer is non-negotiable for maintaining the necessary high affinity and correct binding conformation.

Aqueous Assay Development and High-Throughput Screening (HTS)

The exceptionally high predicted water solubility of the 8-nitro-THIQ free base (1e+006 mg/L) stands in stark contrast to the water-insoluble 7-nitro analog . This property makes it the only suitable isomer in its class for direct use in aqueous biochemical and cell-based assays without the need for DMSO or other organic co-solvents. This is a critical differentiator for high-throughput screening (HTS) campaigns, where maintaining consistent, aqueous solubility across a compound library is essential for reliable, artifact-free data and simplified automated liquid handling.

Scaled Synthesis and Process Chemistry Optimization Projects

Due to its complex, multi-step synthesis and modest 32% overall yield [3], the large-scale production of 8-nitro-THIQ presents a known and documented challenge. This makes it an ideal case study for process chemistry groups seeking to optimize a challenging heterocyclic synthesis. Alternatively, the established lower yield provides a clear, data-driven justification for procurement teams to source this compound from established vendors who have already invested in optimizing this specific route, rather than allocating internal resources to a demonstrably inefficient in-house synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Nitro-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.